molecular formula C12H13BrClNO4 B2790814 5-Bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2287334-31-8

5-Bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2790814
CAS RN: 2287334-31-8
M. Wt: 350.59
InChI Key: JMQCCRXVIANKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . It appears as a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of this compound involves a practical process that was demonstrated to be scalable with a great yield and significant cost reduction . The raw starting material used is cheap, easily available dimethyl terephthalate, and the compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular formula of this compound is C12H13BrClNO4 . Its average mass is 350.593 Da and its monoisotopic mass is 348.971649 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . Its molecular weight is 350.593 Da .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the search results, it is known to be a key intermediate in the synthesis of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of diabetes; they work by inhibiting the reabsorption of glucose in the kidneys .

Future Directions

The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . As such, its future directions are likely tied to the development and success of these inhibitors. Given the increasing prevalence of diabetes and the need for effective treatments, the study and use of this compound could potentially expand in the future .

properties

IUPAC Name

5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO4/c1-12(2,3)19-11(18)15-9-5-8(14)7(13)4-6(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQCCRXVIANKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.